

2-tosylaniline CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Tosylaniline

Cat. No.: B3046227

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Technical Guide: 2-Tosylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-tosylaniline**, a versatile building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a representative synthetic protocol, and a generalized workflow for its preparation and characterization.

Core Compound Information

2-Tosylaniline, also known as 2-(4-methylphenyl)sulfonylaniline, is an organic compound featuring a tosyl group attached to an aniline ring. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Parameter	Value	Source
CAS Number	1213-33-8	
Molecular Formula	C ₁₃ H ₁₃ NO ₂ S	
Molecular Weight	247.31 g/mol	
IUPAC Name	2-(4-methylphenyl)sulfonylaniline	

Physicochemical Data

A summary of the computed physicochemical properties of **2-tosylaniline** is provided below. These parameters are crucial for understanding its behavior in various solvents and biological systems.

Property	Value
XLogP3	2.6
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	247.06670 g/mol
Monoisotopic Mass	247.06670 g/mol
Topological Polar Surface Area	54.6 Å ²
Heavy Atom Count	17

Representative Experimental Protocol: Synthesis of a 2-Tosylaniline Derivative

The following is a representative protocol for the synthesis of a **2-tosylaniline** derivative. This procedure can be adapted for the synthesis of **2-tosylaniline** by starting with 2-aminobenzylamine or a similar ortho-substituted aniline.

Objective: To synthesize an N-tosylated aminophenyl compound.

Materials:

- 2-Nitroaniline (or a suitable aniline derivative)
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine

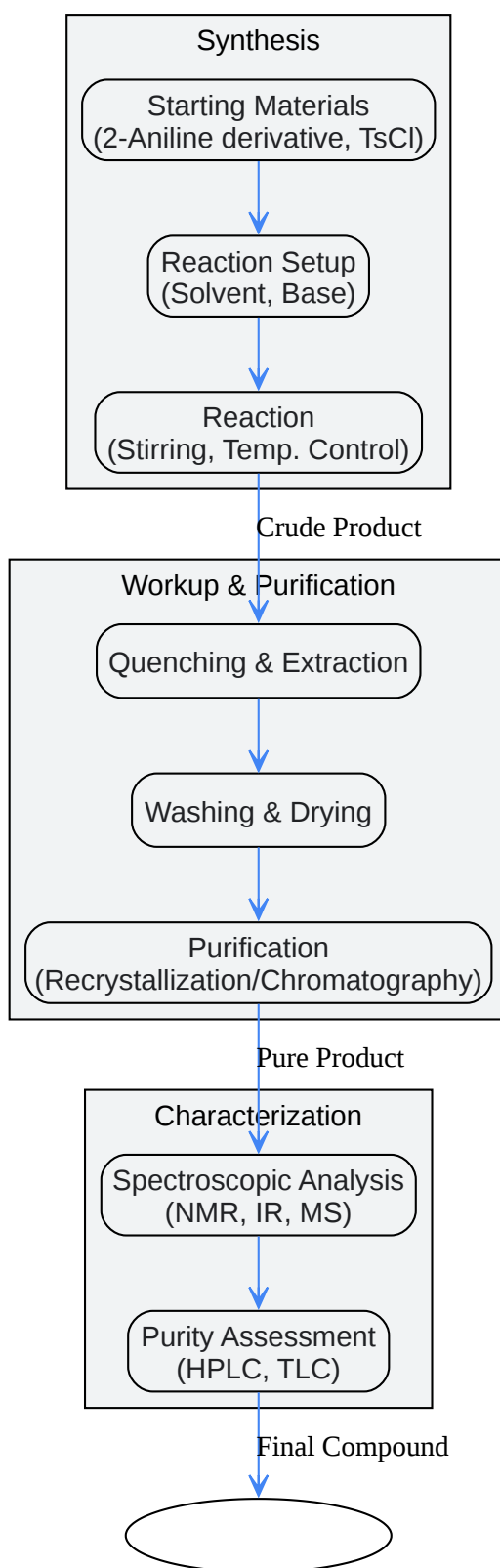
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline (1.0 eq) in a mixture of pyridine (2.0 eq) and dichloromethane (DCM) at 0 °C (ice bath).
- **Addition of Tosyl Chloride:** To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude N-(2-nitrophenyl)-4-methylbenzenesulfonamide.
- **Purification:** Purify the crude product by recrystallization from ethanol to yield the pure compound.
- **Reduction of Nitro Group (if applicable):** The nitro group can be reduced to the corresponding amine (to yield **2-tosylaniline**) using standard reduction methods, such as catalytic hydrogenation (H_2 , Pd/C) or reduction with metals in acidic media (e.g., SnCl_2/HCl).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of **2-tosylaniline**.

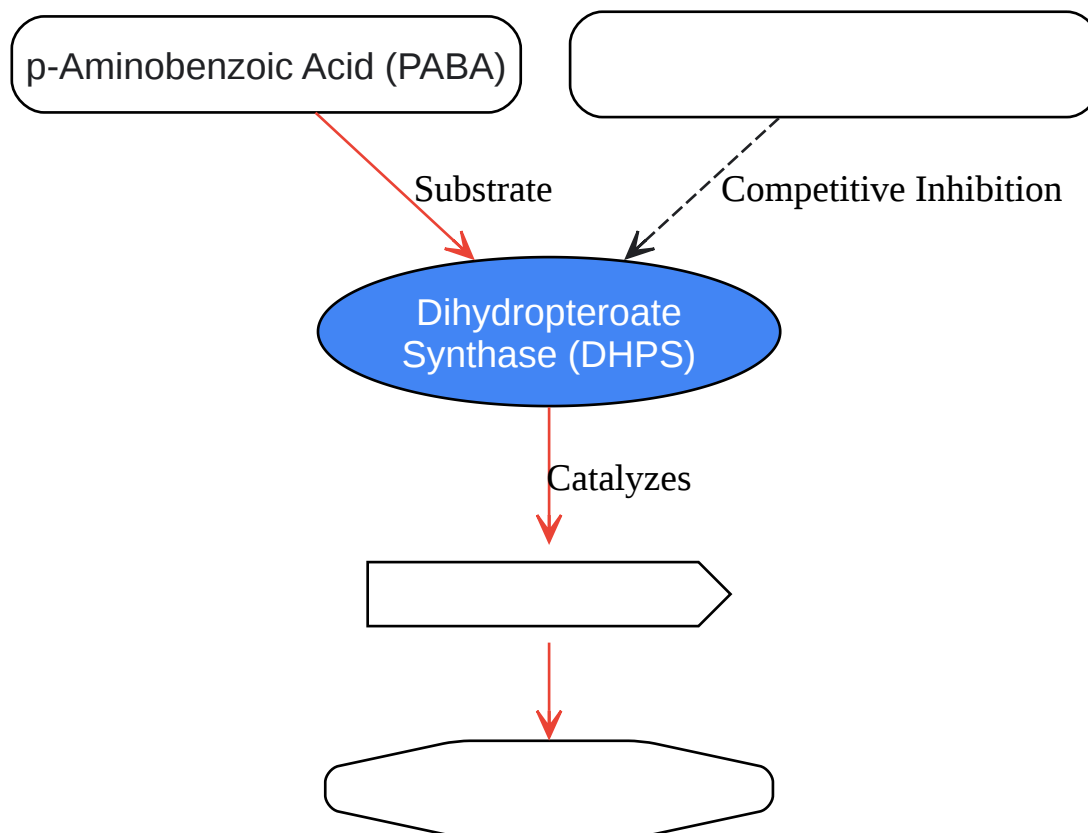


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Caption: Workflow for the synthesis and analysis of **2-tosylaniline**.

Logical Relationship in Drug Discovery

The general class of sulfonamides, to which **2-tosylaniline** belongs, has been a cornerstone in drug discovery, most notably as antimicrobial agents. The underlying principle of their action often involves the mimicry of p-aminobenzoic acid (PABA), an essential metabolite for bacterial folate synthesis.



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Caption: Inhibition of folate synthesis by sulfonamides.

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